5-[(2-Chloro-6-methylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine
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Overview
Description
5-[(2-Chloro-6-methylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine is an organic compound belonging to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chloro-6-methylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine typically involves the diazotization of 2-chloro-6-methylaniline followed by coupling with 4,6-dimethylpyrimidin-2-amine. The reaction conditions often include acidic environments to facilitate the diazotization process and controlled temperatures to ensure the stability of the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Chloro-6-methylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine undergoes various chemical reactions including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the extent of oxidation.
Reduction: Corresponding amines such as 2-chloro-6-methylaniline and 4,6-dimethylpyrimidin-2-amine.
Substitution: Substituted derivatives at the chloro or methyl positions.
Scientific Research Applications
5-[(2-Chloro-6-methylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its vivid color properties.
Mechanism of Action
The mechanism of action of 5-[(2-Chloro-6-methylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine involves its interaction with various molecular targets. The azo group can undergo reduction to form amines which can interact with biological molecules. The compound may also interact with enzymes and receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Chloro-6-methylphenyl)diazenyl]-3,5-dimethylpyridine-2-amine
- 5-[(2-Chloro-6-methylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-ol
Uniqueness
5-[(2-Chloro-6-methylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine is unique due to its specific substitution pattern which imparts distinct chemical and biological properties. Its combination of chloro, methyl, and azo groups makes it a versatile compound with a wide range of applications.
Properties
CAS No. |
24749-04-0 |
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Molecular Formula |
C13H14ClN5 |
Molecular Weight |
275.74 g/mol |
IUPAC Name |
5-[(2-chloro-6-methylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C13H14ClN5/c1-7-5-4-6-10(14)11(7)18-19-12-8(2)16-13(15)17-9(12)3/h4-6H,1-3H3,(H2,15,16,17) |
InChI Key |
JPTHAMFNFPLEOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)N=NC2=C(N=C(N=C2C)N)C |
Origin of Product |
United States |
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